molecular formula C23H23ClN4O3 B11151813 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone

2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone

Cat. No.: B11151813
M. Wt: 438.9 g/mol
InChI Key: QRNYHBNHBBXNAD-UHFFFAOYSA-N
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Description

2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone is a complex organic compound that features a piperazine ring, a pyridazinone core, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone typically involves multiple stepsThe final step involves the formation of the pyridazinone core through cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the oxo group to a hydroxyl group.

    Substitution: Halogen atoms in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups into the aromatic ring.

Scientific Research Applications

2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways are still under investigation, but studies suggest it may act on neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

    2-{4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl}ethanol dihydrochloride: Another compound featuring a chlorophenyl group and a piperazine ring.

    3(2H)-pyridazinone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

What sets 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C23H23ClN4O3

Molecular Weight

438.9 g/mol

IUPAC Name

2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C23H23ClN4O3/c1-31-21-5-3-2-4-19(21)20-10-11-22(29)28(25-20)16-23(30)27-14-12-26(13-15-27)18-8-6-17(24)7-9-18/h2-11H,12-16H2,1H3

InChI Key

QRNYHBNHBBXNAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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